CWHM-505 HCl
説明
Global Health Burden of Malaria and Emergence of Drug Resistance
Despite considerable efforts, malaria remains a formidable global health challenge. According to the World Health Organization (WHO), in 2023, there were an estimated 263 million cases of malaria and 597,000 deaths worldwide. who.int The WHO African Region bears the brunt of this burden, accounting for approximately 94% of all malaria cases and 95% of deaths in 2023. who.int Children under the age of five are particularly vulnerable, representing about 76% of all malaria deaths in the region. who.int
Compounding this staggering health impact is the growing threat of drug resistance. The parasites' ability to develop resistance to once-effective drugs, such as chloroquine (B1663885) and sulfadoxine-pyrimethamine, is widespread. frontiersin.org More alarmingly, resistance to artemisinin-based combination therapies (ACTs), the current first-line treatment for uncomplicated P. falciparum malaria, has emerged in Southeast Asia and Africa. acs.orgmesamalaria.org This resistance jeopardizes the efficacy of the most critical tool in the current antimalarial arsenal. The funding gap for malaria control, which stood at US$ 4.3 billion in 2023, further exacerbates these challenges by limiting access to essential prevention and treatment tools. endmalaria.orgmalariaconsortium.org
Imperative for Novel Antimalarial Chemotypes
The rise of drug-resistant malaria parasites creates a critical and urgent need for the development of new antimalarial drugs with novel chemical structures, known as chemotypes, and unique mechanisms of action. nih.govmesamalaria.org The development of new chemotypes is essential to circumvent existing resistance mechanisms and to provide effective treatment options for the future. researcher.life An ideal new antimalarial agent would be effective against multiple stages of the parasite's life cycle, possess a novel mechanism of action to which there is no pre-existing resistance, and be safe, affordable, and easy to administer. frontiersin.orgmesamalaria.org The discovery of such agents is paramount to stay ahead of the evolving parasite and to continue the global effort toward malaria elimination. anu.edu.au
Overview of Current Antimalarial Drug Discovery Paradigms
The quest for new antimalarials has led to the adoption of several drug discovery strategies. Historically, many successful antimalarials were derived from natural products. nih.gov However, modern drug discovery has increasingly turned to high-throughput screening (HTS) of large, diverse chemical libraries against the whole Plasmodium parasite. nih.govpnas.org This phenotypic screening approach has the advantage of not requiring prior knowledge of a specific drug target and has been instrumental in identifying many of the new chemotypes currently in the development pipeline. researcher.lifenih.gov
Another key strategy is target-based drug discovery, which involves designing molecules to inhibit specific parasite proteins that are essential for its survival. pnas.orgnih.gov This approach has been facilitated by the sequencing of the P. falciparum genome and has led to the identification of several promising new drug targets. pnas.org A "hybrid target-phenotype" approach has also emerged, where known drug-like inhibitors of a particular class of enzymes, such as aspartic proteases, are screened for their antimalarial activity and then optimized. nih.gov This strategy led to the identification of the spiropiperidine hydantoin (B18101) class of antimalarials, which includes the compound CWHM-505 HCl. nih.govscience.gov
The development of compounds that can act on multiple stages of the parasite's lifecycle, including the asexual blood stages, liver stages, and gametocytes, is a high priority. mesamalaria.organu.edu.au Such multi-stage active compounds could not only treat the disease but also prevent its transmission and relapse, making them invaluable tools for malaria eradication. anu.edu.au
This compound: A Novel Spiropiperidine Hydantoin Antimalarial
In the landscape of antimalarial drug discovery, the identification of novel chemical scaffolds with potent activity against drug-resistant parasites is a primary objective. One such promising discovery is the class of spiropiperidine hydantoins, from which the compound this compound has emerged as a significant lead.
Discovery and Chemical Structure of this compound
This compound was identified through a drug discovery effort that mined antimalarial datasets for drug-like inhibitors of aspartic proteases. nih.govscience.gov This led to the identification of spiropiperidine hydantoins, which bear a structural resemblance to known inhibitors of the human aspartic protease β-secretase (BACE). nih.govscience.gov
The chemical structure of this compound is 8-(4,5-Dichloro-2-hydroxy-benzyl)-3-ethyl-1-(3-methyl-butyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione hydrochloride. medkoo.com It is a derivative of the lead compound CWHM-123, with the key difference being the presence of a 4,5-dichloro substitution on the benzyl (B1604629) ring. mdpi.comresearchgate.net
Below is a table detailing the chemical information for this compound:
| Property | Value |
| IUPAC Name | 8-(4,5-Dichloro-2-hydroxy-benzyl)-3-ethyl-1-(3-methyl-butyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione hydrochloride |
| Molecular Formula | C21H29Cl2N3O3.HCl |
| Molecular Weight | 478.84 g/mol |
| CAS Number | 1695560-60-1 (HCl salt) |
Data sourced from MedKoo Biosciences medkoo.com
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies of the spiropiperidine hydantoin series have revealed key structural features that are crucial for their antimalarial potency. nih.govscience.gov These studies have shown that the piperidine (B6355638) N-benzyl phenol (B47542) pharmacophore is a critical component for activity. nih.govscience.gov The substitution pattern on the N-benzyl phenol ring has been found to significantly influence the compound's potency. nih.govscience.gov
For instance, the 4,5-dichloro substitution in CWHM-505 resulted in enhanced potency compared to its mono-chloro analogue, CWHM-123. mdpi.comresearchgate.net Further exploration of the SAR has led to the development of related chemotypes, such as 4-aryl-N-benzylpyrrolidine-3-carboxamides, in an effort to improve metabolic stability while retaining high potency. nih.gov
Synthesis of this compound
The synthesis of this compound and other spiropiperidine hydantoins involves a multi-step process. While specific details of the synthesis of CWHM-505 are proprietary, the general synthesis of related spiropiperidine hydantoins has been described. researchgate.net The synthesis of similar imidazolidinedione derivatives often involves the reaction of a ketone with potassium cyanide and ammonium (B1175870) carbonate to form the hydantoin core, followed by a series of alkylation and coupling reactions to introduce the various substituents. researchgate.net
In Vitro and In Vivo Efficacy
CWHM-505 has demonstrated potent antimalarial activity in laboratory settings. In vitro studies have shown that it is highly effective against the asexual blood stages of Plasmodium falciparum. Specifically, it has an IC50 value of 0.099 µM against the drug-sensitive 3D7 strain of P. falciparum. nih.govscience.govscience.gov Its analogue, CWHM-123, has shown equivalent potency against the chloroquine-resistant Dd2 strain, suggesting that this class of compounds is effective against drug-resistant parasites. nih.govscience.govscience.gov
The following table summarizes the in vitro activity of CWHM-505 and its parent compound:
| Compound | P. falciparum Strain | IC50 (µM) |
| CWHM-505 | 3D7 | 0.099 |
| CWHM-123 | 3D7 | 0.310 |
| CWHM-123 | Dd2 (chloroquine-resistant) | Potency equivalent to 3D7 |
Data sourced from Meyers et al. (2015) nih.govscience.gov
While these compounds are potent, initial studies indicated that they suffer from poor metabolic stability, which is a challenge for their further development as clinical candidates. nih.govnih.gov Subsequent research has focused on modifying the scaffold to improve its metabolic profile, leading to the investigation of related structures like the 4-aryl-N-benzylpyrrolidine-3-carboxamides, which have shown improved metabolic stability and oral efficacy in mouse models of malaria. nih.gov
特性
CAS番号 |
1695560-60-1 |
|---|---|
分子式 |
C21H30Cl3N3O3 |
分子量 |
478.839 |
IUPAC名 |
8-(4,5-Dichloro-2-hydroxy-benzyl)-3-ethyl-1-(3-methyl-butyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione hydrochloride |
InChI |
InChI=1S/C21H29Cl2N3O3.ClH/c1-4-25-19(28)21(26(20(25)29)8-5-14(2)3)6-9-24(10-7-21)13-15-11-16(22)17(23)12-18(15)27;/h11-12,14,27H,4-10,13H2,1-3H3;1H |
InChIキー |
ANCVRRUGBMRZPJ-UHFFFAOYSA-N |
SMILES |
O=C(N1CC)N(CCC(C)C)C2(CCN(CC3=CC(Cl)=C(Cl)C=C3O)CC2)C1=O.[H]Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CWHM-505; CWHM 505; CWHM505; CWHM-505 HCl; CWHM-505 hydrochloride |
製品の起源 |
United States |
Ii. Origin and Chemical Class of Cwhm 505 Hcl
Discovery Initiatives within Antimalarial Drug Screening Programs
The discovery of new antimalarial chemotypes is heavily reliant on strategic screening programs. malariaworld.orglshtm.ac.uk These initiatives often employ high-throughput screening (HTS) of large compound libraries to identify molecules with activity against the parasite. nih.govacs.orgnih.gov In the search for novel drug candidates, researchers have focused on essential parasite enzymes as potential targets. nus.edu.sgnih.gov
The identification of the chemical series to which CWHM-505 HCl belongs resulted from a targeted effort to find inhibitors for aspartic proteases, which are crucial for the survival of the Plasmodium parasite. nus.edu.sgnih.gov This discovery initiative involved mining antimalarial datasets for drug-like compounds that bore a resemblance to known inhibitors of human aspartic proteases, such as β-secretase (BACE). nus.edu.sgnih.govsci-hub.se This approach led to the selection of a promising new class of compounds for further investigation. nus.edu.sg
Identification of Spiropiperidine Hydantoins as a Novel Chemotype
Through the aforementioned screening efforts, spiropiperidine hydantoins were identified as a novel and potent antimalarial chemotype. nus.edu.sgnih.gov This class of compounds is characterized by a core hydantoin (B18101) (imidazolidine-2,4-dione) structure, which is recognized as a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. sci-hub.semdpi.com
The design of this particular scaffold was inspired by existing inhibitors of the human aspartic protease BACE. nus.edu.sgsci-hub.se Researchers hypothesized that a similar structure could be effective against the essential aspartic proteases of the malaria parasite. nus.edu.sgnih.gov The spiropiperidine hydantoin structure features a key piperidine (B6355638) N-benzyl phenol (B47542) pharmacophore, which is a critical component for its antimalarial activity. nus.edu.sgnih.gov The structure-activity relationship of this series is dynamic, with various positions on the molecule being tolerant to different substitutions, allowing for chemical modification to optimize activity. nus.edu.sgnih.gov
Iii. Antiplasmodial Activity of Cwhm 505 Hcl
In Vitro Efficacy against Plasmodium falciparum Strains
The in vitro efficacy of CWHM-505 HCl has been a key focus of its initial evaluation, providing crucial data on its intrinsic antiplasmodial potency.
Research has shown that this compound is highly effective against chloroquine-sensitive strains of P. falciparum. Specifically, against the 3D7 strain, a well-characterized laboratory strain susceptible to several antimalarial drugs, CWHM-505 exhibited a 50% inhibitory concentration (IC50) of 0.099 µM mdpi.comresearchgate.net. This low nanomolar activity highlights its potent ability to inhibit the growth of drug-sensitive parasites.
A critical aspect of any new antimalarial candidate is its effectiveness against drug-resistant parasites. While specific IC50 values for CWHM-505 against the multidrug-resistant Dd2 strain are not explicitly detailed in the currently available literature, a closely related analog, CWHM-123, has been reported to exhibit equivalent potency against both the 3D7 and the chloroquine-resistant Dd2 strains mdpi.comresearchgate.net. This suggests that the chemical scaffold of CWHM-505 may also be effective against parasites that have developed resistance to conventional therapies like chloroquine (B1663885). Further direct testing of CWHM-505 against the Dd2 strain is necessary to confirm its specific potency.
To contextualize the potent activity of this compound, it is essential to compare its efficacy with established antimalarial drugs. The following table provides a comparative overview based on its activity against the 3D7 strain.
| Compound | P. falciparum Strain | IC50 (µM) |
| This compound | 3D7 (Chloroquine-Sensitive) | 0.099 |
| Chloroquine | 3D7 (Chloroquine-Sensitive) | ~0.01-0.02 |
| Artemisinin (B1665778) | 3D7 (Chloroquine-Sensitive) | ~0.005-0.01 |
Note: IC50 values for reference compounds are approximate and can vary between studies.
As indicated in the table, while this compound demonstrates potent nanomolar activity, its IC50 against the 3D7 strain is higher than that of the frontline drugs chloroquine and artemisinin. However, its potential efficacy against resistant strains remains a significant advantage.
Evaluation of Selectivity in Cellular Systems
A crucial parameter in drug development is the selectivity of a compound for its intended target (the parasite) over host cells. High selectivity indicates a lower likelihood of off-target effects and toxicity in humans.
Information regarding the specific cytotoxicity of this compound against mammalian cell lines and the resulting selective toxicity indices is not yet prominent in the public domain. The selectivity index (SI) is a critical measure, calculated as the ratio of the cytotoxic concentration in a mammalian cell line (CC50) to the inhibitory concentration against the parasite (IC50). A high SI value is desirable, as it indicates a wide therapeutic window. While the direct SI for this compound is not available, the broader class of spiropiperidine hydantoins has been a focus of research for developing antimalarial agents with favorable selectivity profiles. Further studies are required to quantify the cytotoxicity of this compound and establish its selectivity index, which will be a determining factor in its progression as a potential antimalarial drug candidate.
Iv. Investigation of Cwhm 505 Hcl S Mechanism of Action
Initial Hypotheses Based on Structural Analogies
The molecular architecture of CWHM-505 HCl and related compounds prompted initial hypotheses regarding their potential mode of action.
Due to structural similarities with known inhibitors of aspartic proteases, a primary hypothesis was that this compound might exert its antimalarial effects by targeting these enzymes. nih.govscience.gov Aspartic proteases are a class of enzymes crucial for the survival of the Plasmodium parasite, playing a key role in processes such as hemoglobin degradation. nih.gov The structure of CWHM-505, a spiropiperidine hydantoin (B18101), bears resemblance to compounds known to inhibit the human aspartic protease β-secretase (BACE). science.gov Furthermore, other pyrrolidine (B122466) and piperidine-based structures have been reported as inhibitors of aspartic proteases like BACE, renin, and Plasmodium falciparum plasmepsin II (PM-II). nih.gov This structural analogy suggested that this compound could potentially bind to the active site of parasitic aspartic proteases. nih.gov
Experimental Disclosures on Aspartic Protease Inhibition
To validate the initial hypothesis, CWHM-505 and its analogs were subjected to a series of enzymatic assays against both human and parasitic aspartic proteases.
Experimental testing revealed that CWHM-505 and its related lead compounds did not inhibit human aspartic proteases. science.gov Specifically, no inhibitory activity was observed against β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) and Cathepsins D and E, despite the structural resemblances to known BACE inhibitors. science.gov
Crucially for its potential as an antimalarial, CWHM-505 also failed to show inhibition against key Plasmodium aspartic proteases. science.gov Assays demonstrated a lack of inhibition against Plasmodium plasmepsins II (PM-II) and IV (PM-IV). nih.govscience.gov Further investigation of a related compound from the same chemical class also showed no activity against P. falciparum PM-V, PM-IX, and PM-X. nih.gov
Table 1: Aspartic Protease Inhibition Profile of CWHM-505 and Related Compounds
| Enzyme | Organism | Inhibition Observed | Reference |
|---|---|---|---|
| BACE-1 | Human | No | science.gov |
| Cathepsin D | Human | No | science.gov |
| Cathepsin E | Human | No | science.gov |
| Plasmepsin II (PM-II) | Plasmodium falciparum | No | nih.govscience.gov |
| Plasmepsin IV (PM-IV) | Plasmodium falciparum | No | nih.govscience.gov |
| Plasmepsin V (PM-V) | Plasmodium falciparum | No | nih.gov |
| Plasmepsin IX (PM-IX) | Plasmodium falciparum | No | nih.gov |
| Plasmepsin X (PM-X) | Plasmodium falciparum | No | nih.gov |
Current Understanding of this compound's Unique Mechanism
The lack of activity against the hypothesized aspartic protease targets indicated that this compound operates through a distinct and novel mechanism.
The search for antimalarial agents often focuses on identifying compounds with novel mechanisms of action to overcome resistance to existing drugs. nih.gov CWHM-505 belongs to a chemical class considered to have a unique antimalarial pharmacophore. nih.gov Its lead compound analog, 54b, demonstrates potent activity against both drug-sensitive (3D7) and multi-drug resistant (Dd2) strains of P. falciparum. nih.gov Specifically, it showed equivalent potency to chloroquine (B1663885) against the 3D7 strain and was 10-fold more potent than chloroquine against the resistant Dd2 strain. nih.gov This suggests that its mechanism of action is different from that of chloroquine and other quinoline-based drugs, and it is not susceptible to the common resistance mechanisms that affect those agents. nih.gov
V. Structure Activity Relationship Sar Studies of Spiropiperidine Hydantoins
General SAR Principles within the Spiropiperidine Hydantoin (B18101) Scaffold
Spiropiperidine hydantoins emerged as a promising antimalarial chemotype from efforts to identify new drugs to combat the rise of parasite resistance. nih.gov The core scaffold, characterized by a hydantoin ring fused to a piperidine (B6355638) ring in a spirocyclic arrangement, offers multiple positions for chemical modification. Early studies established that the nitrogen atom in the piperidine ring is a crucial interaction point, likely with aspartate residues in target proteases. sci-hub.sesci-hub.se A key pharmacophore identified for potent antimalarial activity is the piperidine N-benzyl phenol (B47542) group. nih.gov The SAR is dynamic, with certain positions on the scaffold tolerating a variety of substitution patterns while others require specific functionalities to maintain or enhance biological activity. nih.gov
Positional Modifications and Their Impact on Antiplasmodial Potency
Systematic modifications at three key positions—R1 and R3 on the hydantoin ring, and R8 on the piperidine nitrogen—have been crucial in elucidating the SAR and optimizing lead compounds. sci-hub.sesci-hub.se
The substituent at the N1 position of the hydantoin ring (R1) plays a significant role in influencing the antiplasmodial potency. SAR studies have shown that introducing bulky, hydrophobic groups at this position generally leads to enhanced activity. sci-hub.sesci-hub.se Specifically, branched alkyl groups such as isobutyl and larger cyclic groups like cyclopentyl have been found to be favorable. sci-hub.se Benzyl (B1604629) groups at the R1 position also contribute to increased potency. sci-hub.se This suggests the presence of a corresponding hydrophobic pocket in the biological target that can accommodate these larger substituents. In the case of the potent antimalarial CWHM-505 HCl, the R1 substituent is a 3-methyl-butyl (isopentyl) group, consistent with these findings. researchgate.netmedkoo.com
Table 1: Influence of R1 Substituents on Antiplasmodial Activity
| R1 Substituent | General Activity Trend |
|---|---|
| Hydrogen | Reduced Activity |
| Bulky Alkyl (e.g., Isobutyl, Isopentyl) | Enhanced Activity |
| Cycloalkyl (e.g., Cyclopentyl) | Enhanced Activity |
This table provides a qualitative summary based on published SAR studies. sci-hub.sesci-hub.se
Modifications at the N3 position of the hydantoin ring (R3) have also been explored to determine their effect on activity. The findings indicate that this position is somewhat less sensitive to steric bulk compared to the R1 position, but the nature of the substituent is still important. sci-hub.sesci-hub.se Studies have demonstrated that smaller alkyl groups, such as an ethyl group, or benzyl groups at the R3 position result in good antiplasmodial activity. sci-hub.sesci-hub.se The lead compound this compound possesses an ethyl group at the R3 position, which contributes to its high potency. researchgate.netmedkoo.com
Table 2: Influence of R3 Substituents on Antiplasmodial Activity
| R3 Substituent | General Activity Trend |
|---|---|
| Alkyl (e.g., Ethyl) | Good Activity |
This table provides a qualitative summary based on published SAR studies. sci-hub.sesci-hub.se
The substituent on the piperidine nitrogen (R8) is a critical determinant of the antiplasmodial potency of the spiropiperidine hydantoin scaffold. nih.gov A broad spectrum of substituted benzyl groups is generally well-tolerated at this position, forming a key N-benzyl phenol pharmacophore. nih.govsci-hub.se
The development from early leads to more potent compounds illustrates the importance of the substitution pattern on this benzyl ring. The lead compound CWHM-123, which features a 5'-chloro-2'-hydroxybenzyl group at the R8 position, is a potent antimalarial with an IC50 value of 0.310 μM against the 3D7 strain of Plasmodium falciparum. nih.govresearchgate.net Further optimization of this substituent led to the development of CWHM-505. In CWHM-505, an additional chlorine atom was introduced on the benzyl ring, resulting in an 8-(4,5-dichloro-2-hydroxybenzyl) group. researchgate.netmedkoo.com This modification significantly enhanced the potency, with CWHM-505 exhibiting an IC50 value of 0.099 μM against the same parasite strain. nih.govresearchgate.net
Table 3: Impact of R8 Benzyl Ring Substitution on Antiplasmodial Potency (P. falciparum 3D7 Strain)
| Compound | R8 Substituent | IC50 (μM) |
|---|---|---|
| CWHM-123 | 5'-chloro-2'-hydroxybenzyl | 0.310 nih.govresearchgate.net |
Correlations between Structural Features and Biological Activity
The SAR studies of the spiropiperidine hydantoin class reveal clear correlations between specific structural features and antiplasmodial activity. The potent activity of compounds like this compound is the result of a synergistic combination of optimized substituents at key positions.
The key correlations are:
A bulky, hydrophobic group at the R1 position is necessary for high potency, indicating interaction with a hydrophobic region of the molecular target. sci-hub.se
A small alkyl or benzyl group at the R3 position is favorable for maintaining good activity. sci-hub.se
The R8 position requires a substituted N-benzyl phenol moiety, which is a critical pharmacophore. nih.gov Fine-tuning the electronic properties of this aromatic ring through halogenation, as seen in the transition from the monochloro-substituted CWHM-123 to the dichloro-substituted CWHM-505, dramatically improves inhibitory potency against P. falciparum. nih.govresearchgate.net
Together, these features define a clear pharmacophore model for this class of antimalarials, guiding further drug discovery efforts. While these lead compounds exhibit high potency, they have been noted to have poor metabolic stability, which remains a challenge for future optimization studies. nih.gov
Vi. Preclinical Research Methodologies and Models in Cwhm 505 Hcl Studies
In Vitro Parasite Culture and Growth Inhibition Assays
A cornerstone of antimalarial drug discovery is the ability to cultivate the malaria parasite, Plasmodium falciparum, in the laboratory. This allows for direct assessment of a compound's ability to inhibit parasite proliferation within human red blood cells, the site of the symptomatic stage of the disease.
SYBR Green I-Based Fluorescence Assays for Antiplasmodial Activity
A widely used method to determine the in vitro antimalarial activity of compounds like CWHM-505 HCl is the SYBR Green I-based fluorescence assay. nih.govug.edu.gh This technique leverages the properties of the SYBR Green I dye, which exhibits a significant increase in fluorescence when it binds to double-stranded DNA. ug.edu.ghgu.se Since mature red blood cells are anucleated, the fluorescence signal is directly proportional to the amount of parasite DNA, thus serving as a proxy for parasite growth. ug.edu.ghgu.se
In this assay, parasite cultures are exposed to serial dilutions of the test compound. nih.gov Following an incubation period that allows for parasite replication, the SYBR Green I dye is added. The fluorescence intensity is then measured to quantify parasite growth inhibition. ug.edu.gh The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that reduces parasite growth by 50%, is then calculated. science.govscience.gov For instance, CWHM-505 has demonstrated a potent IC50 value of 0.099 µM against the drug-sensitive P. falciparum 3D7 strain in such assays. science.govscience.gov
Use of Synchronized and Asynchronous Parasite Cultures
However, to investigate stage-specific effects of a drug, synchronized cultures are necessary. researchgate.netnih.gov Synchronization methods, such as sorbitol treatment which selectively lyses mature parasite stages, or Percoll density gradients, allow researchers to obtain a population of parasites at a specific developmental stage, often the ring stage. nih.govnih.gov This is crucial for determining if a compound targets a particular phase of the parasite's life cycle. science.gov For example, studies with synchronized cultures can reveal whether a compound is most effective against the early ring stages, the metabolically active trophozoites, or the replicating schizonts. nih.gov While specific stage-of-action studies for this compound are not detailed in the provided information, the use of both asynchronous and synchronized cultures is a standard and vital practice in the preclinical evaluation of antimalarial candidates. nih.govscience.govresearchgate.net
Mammalian Cell Culture for Cytotoxicity Assessment
A critical aspect of preclinical drug development is to ensure that a compound is selectively toxic to the pathogen and not to the host cells. This is assessed through cytotoxicity assays using mammalian cell lines.
HepG2 Cell Line for Selectivity Evaluation
The human liver carcinoma cell line, HepG2, is a widely accepted model for in vitro cytotoxicity testing. jmbfs.orgd-nb.inforeprocell.com These cells are used to determine the concentration of a compound that is toxic to human cells. By comparing the cytotoxicity (IC50 against HepG2 cells) to the antiplasmodial activity (IC50 against P. falciparum), a selectivity index (SI) can be calculated. The SI is a crucial parameter, with a higher value indicating greater selectivity for the parasite over human cells. For a related series of compounds, a 100-fold cytotoxicity selectivity index was considered a positive result. nih.gov This evaluation is essential to identify compounds with a favorable therapeutic window.
Biochemical and Enzymatic Assays for Target Profiling
To understand the potential mechanism of action, compounds are often tested against a panel of enzymes. Given the structural similarities of some antimalarial compounds to known enzyme inhibitors, these assays can provide clues to the molecular target.
Aspartic Protease Inhibition Assays (e.g., BACE-1, Plasmepsins)
Aspartic proteases are a class of enzymes that play crucial roles in various organisms, including humans and Plasmodium. patsnap.com In humans, β-secretase (BACE-1) is an aspartic protease involved in the production of amyloid-β peptides associated with Alzheimer's disease. nih.govnih.gov Plasmodium falciparum possesses several of its own aspartic proteases, known as plasmepsins, which are involved in processes like the digestion of hemoglobin. nih.gov
Given that some antimalarial candidates bear a structural resemblance to known BACE inhibitors, it is standard practice to test them for activity against both human BACE-1 and parasite plasmepsins. science.govscience.gov This is important for two reasons: to identify the potential molecular target within the parasite and to rule out off-target inhibition of human enzymes, which could lead to undesirable side effects. nih.gov Interestingly, despite their structural similarities to BACE inhibitors, CWHM-505 and its analogs have been shown to be non-inhibitory against human BACE-1, cathepsins D and E, and even Plasmodium plasmepsins II and IV. science.govscience.gov This suggests that their antimalarial activity likely stems from a novel mechanism of action, independent of these specific aspartic proteases. nih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Chloroquine (B1663885) |
| Artemisinin (B1665778) |
| CWHM-123 |
Spectroscopic and Chromatographic Techniques in Compound Characterization
In the preclinical evaluation of novel therapeutic agents like this compound and its analogs, the unambiguous confirmation of chemical structure, identity, and purity is a foundational requirement. Spectroscopic and chromatographic techniques are indispensable tools in this process, providing both qualitative and quantitative data. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are routinely employed. mdpi.comcardiff.ac.uk NMR provides detailed information about the molecular structure and connectivity of atoms, while MS confirms the molecular weight and elemental composition. anu.edu.auresearchgate.net Chromatographic methods, particularly HPLC, are critical for separating compounds from reaction mixtures and assessing the purity of the final product. scispace.comiaea.org
The synthesis of analogs of a lead compound is a common strategy in drug discovery to explore structure-activity relationships. The characterization of these new chemical entities relies heavily on a combination of spectroscopic and chromatographic methods to verify their identity and ensure they meet high purity standards, often exceeding 95%, before biological testing. nih.gov
In studies involving the synthesis of novel imidazolidinedione derivatives, which are analogs of CWHM-505, researchers utilize a multi-step analytical approach for characterization. nih.gov Following synthesis, the crude products are typically purified using column chromatography on silica (B1680970) gel. nih.gov The purity and identity of the resulting compounds are then rigorously assessed.
Chromatographic Analysis: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are employed to determine purity and provide initial identification markers. nih.gov TLC offers a rapid assessment of reaction completion and sample purity, with the retention factor (R_f) serving as a key parameter. HPLC provides a more precise, quantitative measure of purity and a characteristic retention time (t_R) for each compound under specific analytical conditions. mdpi.comnih.gov For instance, in the analysis of certain bicyclic system-linked imidazolidinedione derivatives, a Waters Acquity TQD system with a C18 column was used, employing a water/acetonitrile gradient as the mobile phase. mdpi.com
Table 1: Chromatographic Data for Synthesized Imidazolidinedione Analogs
| Compound | TLC R_f Value (S1 Eluent) | HPLC Retention Time (t_R) |
|---|---|---|
| Analog 1 | 0.76 | 1.613 min |
| Analog 2 | 0.73 | 1.529 min |
| Analog 3 | 0.24 | 1.002 min |
Spectroscopic Analysis: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for definitive structural confirmation. academie-sciences.fr
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is frequently used to confirm the molecular weight of the synthesized analogs. The technique detects the mass-to-charge ratio of the protonated molecule [M+H]⁺, and the observed value is compared against the theoretically calculated mass. nih.gov
Table 2: ESI-MS Data for Synthesized Imidazolidinedione Analogs
| Compound | Calculated [M+H]⁺ | Found [M+H]⁺ |
|---|---|---|
| Analog 1 | 365.08 | 365.12 |
| Analog 2 | 351.06 | 351.16 |
| Analog 3 | 487.29 | 487.29 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide comprehensive structural details. ¹H NMR spectra give information on the number and type of protons, their chemical environment, and their proximity to other protons. nih.gov Key parameters include chemical shift (δ), signal multiplicity (e.g., s for singlet, t for triplet), and coupling constants (J). nih.gov ¹³C NMR provides information about the carbon framework of the molecule. mdpi.com For example, detailed ¹H NMR data recorded on a 500 MHz spectrometer confirmed the specific arrangement of atoms for the synthesized analogs. nih.gov
Table 3: Selected ¹H NMR Spectroscopic Data for a Synthesized Analog
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| 5.90 | s (singlet) | N/A | 1 H |
| 3.57 | t (triplet) | 7.18 Hz | 2 H |
| 3.40 | t (triplet) | 6.67 Hz | 2 H |
| 1.43–1.56 | m (multiplet) | N/A | 2 H |
Through the combined application of these chromatographic and spectroscopic techniques, the identity, structure, and purity of synthesized analogs related to CWHM-505 are rigorously established, which is a critical step before they can proceed to further preclinical evaluation. cardiff.ac.uknih.gov
Vii. Future Research Directions and Lead Optimization Strategies
Addressing Research Challenges of the Spiropiperidine Hydantoin (B18101) Series
A significant hurdle in the development of the spiropiperidine hydantoin series is their poor metabolic stability. nih.govnih.gov This limitation, likely due to the cleavage of the benzylic piperidine (B6355638) moiety, must be addressed to advance these compounds towards clinical candidacy. nih.gov
One promising strategy to enhance metabolic stability involves learning from related chemical series, such as the pyrrolidine-based antimalarials. nih.gov Research on 4-aryl-N-benzylpyrrolidine-3-carboxamides, a class that also emerged from efforts to identify novel antimalarial chemotypes, has demonstrated that structural modifications can significantly improve metabolic half-life. nih.gov
For the spiropiperidine hydantoin series, this could involve:
Scaffold Hopping: Replacing the piperidine ring with a more metabolically stable bioisostere, such as a pyrrolidine (B122466) or a bicyclic system. bldpharm.com This approach aims to retain the key pharmacophoric interactions while altering the sites of metabolic attack.
Introduction of Steric Hindrance: Incorporating bulky groups near the metabolically labile benzylic position could shield it from enzymatic degradation.
Modification of Electronic Properties: Altering the electronic nature of the aromatic ring or adjacent atoms can influence metabolic pathways.
The development of pyrrolidine analogs has shown that it is possible to achieve low nanomolar potency against both drug-sensitive and drug-resistant P. falciparum strains while also demonstrating oral efficacy in mouse models of malaria. nih.gov This success provides a valuable roadmap for the optimization of the spiropiperidine hydantoin series.
Rational Design and Synthesis of Advanced CWHM-505 HCl Analogs
The dynamic structure-activity relationship (SAR) profile of the spiropiperidine hydantoins offers a solid foundation for the rational design of advanced analogs with enhanced efficacy and improved pharmacokinetic properties. nih.gov
Systematic modification of the this compound scaffold will be crucial for improving its antimalarial potency. The existing SAR data indicates that the piperidine N-benzyl phenol (B47542) pharmacophore is a key feature for activity. nih.gov Future synthetic efforts should focus on exploring a wider range of substitutions at various positions of the molecule.
Table 1: Key Structural Features and Antimalarial Activity of Spiropiperidine Hydantoins
| Compound | Key Structural Features | IC50 vs. P. falciparum 3D7 (μM) | Reference |
| CWHM-123 | 5-chloro-2-hydroxybenzyl | 0.310 | nih.govmdpi.com |
| CWHM-505 | 4,5-dichloro-2-hydroxybenzyl | 0.099 | nih.govmdpi.com |
Interactive Data Table:
Further exploration of substitutions on the N-benzyl phenol ring, as well as modifications to the N1 and N3 positions of the hydantoin core, could lead to the discovery of analogs with sub-nanomolar potency. sci-hub.se Computational modeling and quantitative structure-activity relationship (QSAR) studies can aid in prioritizing the synthesis of the most promising candidates. By combining a deeper mechanistic understanding with strategic chemical modifications, the full therapeutic potential of the spiropiperidine hydantoin class, led by compounds like this compound, can be realized in the fight against malaria.
Development of Derivatives with Improved Pharmacological Profiles for Preclinical Development
A critical aspect of the preclinical development of the this compound series involves addressing the limitations of the initial lead compound. While potent, early spiropiperidine hydantoin compounds like CWHM-505 were found to suffer from poor metabolic stability. science.govscience.govnih.gov This liability, likely due to the cleavage of the benzylic piperidine, hinders the compound's ability to maintain effective concentrations in the body for a sufficient duration, a key requirement for a successful drug.
To overcome this, lead optimization efforts have focused on creating derivatives with a more robust and "drug-like" chemical scaffold. nih.govnih.gov This led to the evaluation of a new chemotype, the 4-aryl-N-benzylpyrrolidine-3-carboxamides. This strategic shift in the core structure aimed to enhance metabolic stability while retaining or improving antimalarial potency.
From this new series, the compound (+)-54b (CWHM-1008) emerged as a promising lead for further development. nih.gov This derivative demonstrated significant improvements over the initial class. Notably, CWHM-1008 not only showed potent activity against the drug-sensitive Plasmodium falciparum 3D7 strain but also exhibited superior, 10-fold greater potency against the multidrug-resistant Dd2 strain when compared to chloroquine (B1663885). nih.gov Furthermore, it displayed a substantially longer half-life of 4.4 hours in mouse models, indicating improved metabolic stability and oral efficacy. nih.gov These enhanced characteristics make CWHM-1008 and related pyrrolidine derivatives prime candidates for progression into formal preclinical studies.
Table 1: Comparative Potency of Lead Derivative CWHM-1008
| Compound | P. falciparum 3D7 EC₅₀ (nM) | P. falciparum Dd2 (Resistant) EC₅₀ (nM) |
| (+)-54b (CWHM-1008) | 46 | 21 |
| Chloroquine | 38 | 196 |
| Data sourced from reference nih.gov. |
Integration of this compound Research into Broader Antimalarial Drug Discovery Efforts
The successful development of a new antimalarial agent requires its strategic integration into existing and future treatment paradigms. This involves exploring its potential in combination therapies and understanding the ways the parasite may develop resistance to it.
Artemisinin-based combination therapies (ACTs) are the current standard of care for uncomplicated P. falciparum malaria. This approach is a cornerstone of the strategy to combat drug resistance, as combining drugs with different mechanisms of action can enhance efficacy and delay the selection of resistant parasites. eco-vector.comnih.gov
While specific studies on combination therapies involving this compound or its derivatives have not yet been published, this remains a critical and logical direction for future research. The novel scaffold and potent activity against resistant strains make the CWHM-505 series an attractive partner for existing antimalarials. nih.gov A logical next step would be to investigate its synergistic, additive, or antagonistic effects when paired with artemisinin (B1665778) derivatives like artesunate. An ideal combination would feature two compounds with distinct modes of action, which would not only produce a more potent therapeutic effect but also present a higher barrier to the emergence of resistance. eco-vector.com
The history of antimalarial drugs is marked by the inevitable emergence of resistance. researchgate.net Proactively understanding how resistance to a new drug class might develop is essential for preserving its long-term efficacy. For many quinoline-based drugs like chloroquine, resistance is primarily mediated by mutations in transporter proteins, such as the P. falciparum chloroquine resistance transporter (PfCRT) and the P. falciparum multi-drug resistance 1 (PfMDR1) protein. eco-vector.comnih.gov These mutations often function to increase the efflux of the drug from its site of action within the parasite's digestive vacuole. researchgate.net
A crucial finding is that derivatives from the CWHM-505 optimization program, such as CWHM-1008, maintain high potency against chloroquine-resistant parasite strains. nih.gov This strongly suggests that their mechanism of action is distinct from that of chloroquine and can bypass the resistance conferred by mutations in the pfcrt gene.
Future research must focus on inducing resistance to CWHM-505 derivatives in laboratory-based parasite models. This is typically achieved by exposing parasite cultures to sub-lethal concentrations of the drug over an extended period. Once a resistant line is established, whole-genome sequencing and genetic crosses can be employed to identify the specific genes and mutations responsible for the resistance phenotype. Identifying these molecular markers early will be invaluable for monitoring the potential spread of resistance if the drug class progresses to widespread clinical use.
Q & A
Q. How can researchers resolve contradictions in reported pharmacological effects of this compound across studies?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., assay protocols, cell lines, animal strains). Perform meta-analysis with heterogeneity testing (I² statistic) and sensitivity analysis to isolate factors causing discrepancies. Replicate key experiments under standardized conditions, ensuring transparency in raw data sharing and statistical methods .
Q. What computational strategies are effective for predicting this compound’s off-target interactions?
- Methodological Answer : Use molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger Phase) to screen against databases like ChEMBL or PubChem. Validate predictions with in vitro selectivity panels (e.g., kinase profiling). Apply machine learning models (Random Forest, SVM) trained on structural fingerprints to prioritize high-risk off-targets .
Q. How should researchers optimize in vivo pharmacokinetic studies for this compound to address bioavailability challenges?
- Methodological Answer : Use cassette dosing in rodents to assess AUC, Cmax, and clearance rates. Incorporate formulation strategies (e.g., nanoemulsions, co-solvents) to enhance solubility. Monitor metabolites via high-resolution mass spectrometry and correlate findings with in vitro hepatic microsomal stability data. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate to humans .
Q. What statistical approaches are recommended for analyzing non-linear relationships in this compound’s dose-effect data?
- Methodological Answer : Use mixed-effects models (e.g., NLME) to handle inter-subject variability. For sigmoidal dose-response curves, apply the Hill equation with bootstrap resampling to estimate confidence intervals. Report AIC/BIC values to compare model fits and avoid overfitting. Open-source tools like R/Bioconductor provide reproducible workflows .
Literature and Reproducibility
Q. How can researchers critically evaluate existing literature on this compound for experimental replication?
- Methodological Answer : Cross-reference primary sources for synthesis protocols and assay conditions. Use tools like SciFinder or Reaxys to verify compound identifiers and spectral data. Check for adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) in cited studies. Replicate key experiments with independent batches and document deviations in lab notebooks .
Q. What strategies mitigate batch-to-batch variability in this compound production for long-term studies?
- Methodological Answer : Implement QC/QA protocols with in-process controls (e.g., reaction monitoring via FTIR). Use orthogonal characterization methods (XRD for crystallinity, DSC for thermal stability) and retain reference standards. Document deviations in synthesis reports and share metadata via repositories like Zenodo .
Q. How should researchers integrate multi-omics data to elucidate this compound’s mechanism of action?
- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (LC-HRMS) datasets using pathway enrichment tools (IPA, MetaboAnalyst). Apply network pharmacology to identify hub targets and validate via CRISPR/Cas9 knockout models. Use RMarkdown or Jupyter notebooks for reproducible data integration .
Ethical and Reporting Standards
Q. What are the best practices for documenting this compound-related research to meet journal guidelines?
- Methodological Answer : Follow ICMJE and CONSORT standards for preclinical studies. Disclose all conflicts of interest, reagent sources (e.g., CAS numbers, vendor catalogs), and statistical parameters. Use structured abstracts and adhere to word limits for clarity. Preprint submissions (e.g., bioRxiv) enable early feedback while avoiding dual publication issues .
Q. How can researchers address potential biases in this compound efficacy studies?
- Methodological Answer : Use blinding and randomization in animal trials. Perform power analysis to determine sample sizes and avoid selective reporting via preregistration (e.g., Open Science Framework). Share raw imaging/data files (e.g., Figshare) and employ third-party auditors for independent validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
